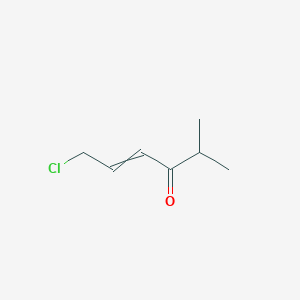![molecular formula C19H15ClO2 B14603124 2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid CAS No. 60786-54-1](/img/structure/B14603124.png)
2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid moiety substituted with a 7-chloronaphthalen-1-yl group at the 1-position and an ethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloronaphthalene and benzoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid: This compound is unique due to its specific substitution pattern and the presence of both a benzoic acid and a chloronaphthalene moiety.
Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents may exhibit similar chemical properties but differ in their biological activities and applications.
Naphthalene Derivatives: Compounds with naphthalene moieties may share some structural similarities but differ in their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
CAS番号 |
60786-54-1 |
|---|---|
分子式 |
C19H15ClO2 |
分子量 |
310.8 g/mol |
IUPAC名 |
2-[1-(7-chloronaphthalen-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C19H15ClO2/c1-12(15-6-2-3-7-17(15)19(21)22)16-8-4-5-13-9-10-14(20)11-18(13)16/h2-12H,1H3,(H,21,22) |
InChIキー |
FUMRGFGMFQPRBT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1C(=O)O)C2=CC=CC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


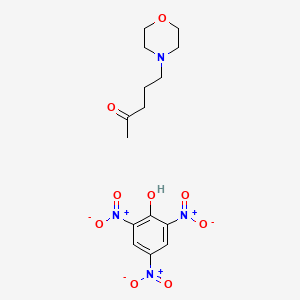


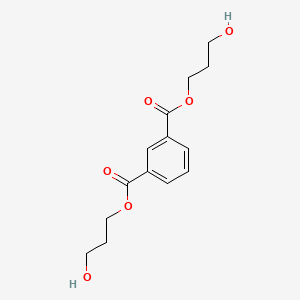
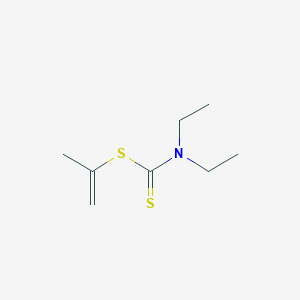
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)


![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
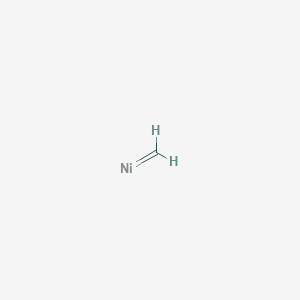
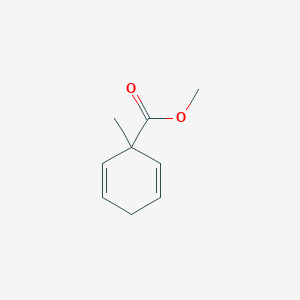

![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
